molecular formula C7H14N2 B15053040 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane

3-Ethyl-3,6-diazabicyclo[3.1.1]heptane

Cat. No.: B15053040
M. Wt: 126.20 g/mol
InChI Key: XPHVDWZJUKRWNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure without the need for complex starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photocatalytic Minisci-like conditions has been explored to introduce various functional groups at the bridgehead position, enhancing the compound’s versatility for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,6-diazabicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atoms within the bicyclic structure.

    Substitution: Various substitution reactions can be performed to introduce different substituents at the bridgehead positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other nitrogen-containing derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Mechanism of Action

The mechanism of action of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as opioid receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and resulting in various physiological effects . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane include other diazabicycloheptanes, such as:

Uniqueness

What sets this compound apart from its analogs is the presence of the ethyl group at the 3-position. This modification can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3-ethyl-3,6-diazabicyclo[3.1.1]heptane

InChI

InChI=1S/C7H14N2/c1-2-9-4-6-3-7(5-9)8-6/h6-8H,2-5H2,1H3

InChI Key

XPHVDWZJUKRWNB-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CC(C1)N2

Origin of Product

United States

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